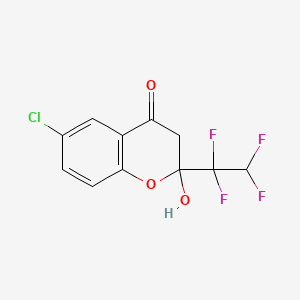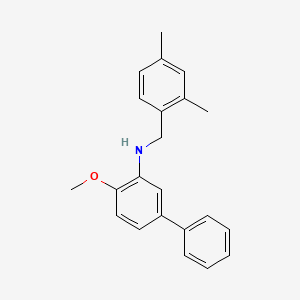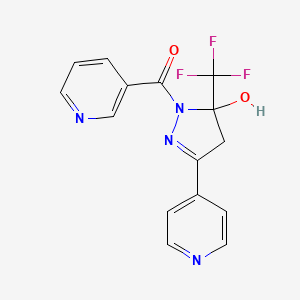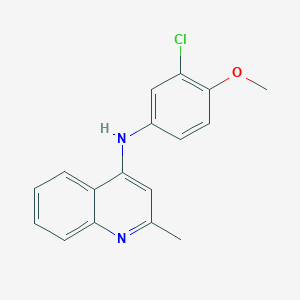![molecular formula C18H18Cl2N2O B5065568 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5065568.png)
11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as DABCO-CF, is a chemical compound that has been widely used in scientific research. It belongs to the class of diazabicyclo compounds and has a unique structure that makes it useful for various applications.
作用機序
The mechanism of action of 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to act as a Lewis base and a hydrogen bond acceptor. It can form complexes with various metal ions, which can enhance its catalytic activity. In addition, this compound can form hydrogen bonds with other molecules, which can influence its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to have antibacterial and antifungal activity.
実験室実験の利点と制限
One of the main advantages of 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is its versatility and ease of use in various organic reactions. It can be used as a catalyst in both aqueous and organic solvents and can be easily synthesized in the laboratory. However, one limitation of this compound is its potential toxicity, which can limit its use in biological experiments.
将来の方向性
There are several future directions for the research on 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One potential area of research is the development of novel compounds based on the structure of this compound with enhanced biological activity. Another area of research is the investigation of the mechanism of action of this compound and its interaction with various molecules. In addition, the toxicity of this compound needs to be further investigated to determine its safety for use in biological experiments.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its versatility and ease of use make it a useful catalyst for various organic reactions, and its potential biological activity makes it a promising building block for the synthesis of novel compounds. However, its potential toxicity needs to be further investigated to ensure its safety for use in biological experiments. Further research on the mechanism of action and future directions for the development of novel compounds will contribute to the understanding of this compound and its potential applications.
合成法
The synthesis of 11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves a multi-step process that includes the reaction of 2,6-dichlorobenzyl chloride with 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been used in various scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. It has been found to be a useful catalyst for various organic reactions, such as the Michael addition and the Diels-Alder reaction. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential biological activity.
特性
IUPAC Name |
11-[(2,6-dichlorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-3-1-4-16(20)14(15)11-21-8-12-7-13(10-21)17-5-2-6-18(23)22(17)9-12/h1-6,12-13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNBVANUSJPCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5065489.png)


![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5065515.png)
![2-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B5065521.png)



![{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate](/img/structure/B5065545.png)

![[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride](/img/structure/B5065562.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B5065581.png)
![1-[(4-bromophenyl)acetyl]-2-methylpiperidine](/img/structure/B5065590.png)
